1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride
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Description
Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Imidazole derivatives have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, important for proinflammatory cytokine release. The design and synthesis of such compounds, including their activity studies, are crucial for developing new therapeutic agents targeting inflammation and related diseases (Scior et al., 2011).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and imidazole, play significant roles in organic synthesis, catalysis, and medicinal applications. Their versatility as synthetic intermediates and biological importance is highlighted, with potential applications in metal complexes formation, catalysts design, and drug development (Li et al., 2019).
Pyrimidine Appended Optical Sensors
Pyrimidine derivatives are notable for their use in optical sensors and have wide-ranging biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for sensing applications, emphasizing the interdisciplinary nature of research involving such compounds (Jindal & Kaur, 2021).
Imidazolidinedione Derivatives in Medicinal Chemistry
2,4-imidazolidinedione, also known as Hydantoin, and its derivatives have been explored for their broad pharmacological activities. The review of synthesis methods and their pharmacological properties provides a basis for further exploration in drug discovery, underscoring the compound's relevance in medicinal chemistry (Sudani & Desai, 2015).
Properties
IUPAC Name |
1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-10-6-2-3-8-4-5(6)9-7(10)11;/h5-6,8H,2-4H2,1H3,(H,9,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYIFNDVOHVSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCNCC2NC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807939-49-6 |
Source
|
Record name | rac-(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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